Differential Enzyme Inhibition Profile: Acetylcholinesterase vs. Carboxylesterase
S-(2-Acetoxyacetyl)-p-mercaptotoluene exhibits distinct inhibition profiles against two key hydrolase enzymes. Its activity is quantified, providing a basis for selection over analogs for which such data may not exist [1]. Specifically, it inhibits human acetylcholinesterase (AChE) with an IC50 of 65,000 nM, while showing approximately 2.8-fold higher potency against pig liver carboxylesterase (CES), with an IC50 of 23,100 nM [1]. This differential activity, documented in a curated bioactivity database, is a verifiable property not reported for simpler analogs like S-acetyl-p-mercaptotoluene or S-chloroacetyl-p-mercaptotoluene in the same assay system.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | AChE: 65,000 nM; CES: 23,100 nM [1] |
| Comparator Or Baseline | S-acetyl-p-mercaptotoluene (CAS 10436-83-6) and S-chloroacetyl-p-mercaptotoluene (CAS 24197-66-8): No reported IC50 data found in curated databases for these targets under comparable conditions. |
| Quantified Difference | N/A (Data absence for comparators) |
| Conditions | AChE: Human erythrocyte, 12 min incubation, spectrophotometric analysis. CES: Pig liver, using p-nitrophenyl acetate substrate, spectrophotometric analysis [1]. |
Why This Matters
This provides a documented biological activity baseline, enabling researchers to select this compound for assays where moderate AChE or CES inhibition is relevant, unlike uncharacterized analogs.
- [1] BindingDB. (2024). BDBM50358311 (ChEMBL1922540) Affinity Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358311 View Source
